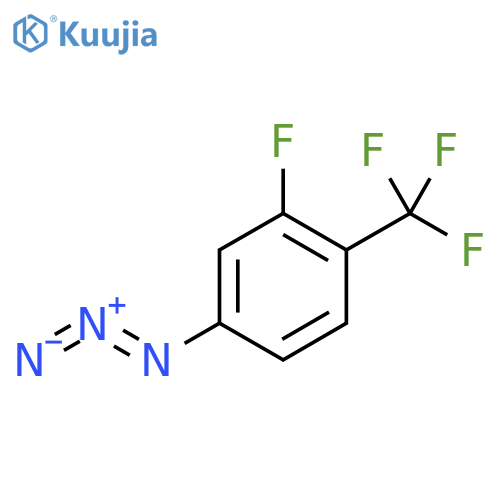

Cas no 1234502-32-9 (4-azido-2-fluoro-1-(trifluoromethyl)benzene)

4-azido-2-fluoro-1-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-azido-2-fluoro-1-(trifluoromethyl)benzene

-

- MDL: MFCD24457741

- インチ: 1S/C7H3F4N3/c8-6-3-4(13-14-12)1-2-5(6)7(9,10)11/h1-3H

- InChIKey: NMGHTNXFAJEAMK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(N=[N+]=[N-])=CC=1F)(F)(F)F

4-azido-2-fluoro-1-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8757793-0.5g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 0.5g |

$579.0 | 2025-03-21 | |

| Enamine | EN300-8757793-0.05g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 0.05g |

$174.0 | 2025-03-21 | |

| Enamine | EN300-8757793-1.0g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 1.0g |

$743.0 | 2025-03-21 | |

| Enamine | EN300-8757793-0.1g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 0.1g |

$257.0 | 2025-03-21 | |

| Enamine | EN300-8757793-5.0g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 5.0g |

$2152.0 | 2025-03-21 | |

| Enamine | EN300-8757793-0.25g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 0.25g |

$367.0 | 2025-03-21 | |

| Enamine | EN300-8757793-2.5g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 2.5g |

$1454.0 | 2025-03-21 | |

| Enamine | EN300-8757793-10.0g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95.0% | 10.0g |

$3191.0 | 2025-03-21 | |

| Enamine | EN300-8757793-1g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95% | 1g |

$743.0 | 2023-09-01 | |

| Enamine | EN300-8757793-5g |

4-azido-2-fluoro-1-(trifluoromethyl)benzene |

1234502-32-9 | 95% | 5g |

$2152.0 | 2023-09-01 |

4-azido-2-fluoro-1-(trifluoromethyl)benzene 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

4-azido-2-fluoro-1-(trifluoromethyl)benzeneに関する追加情報

4-azido-2-fluoro-1-(trifluoromethyl)benzene (CAS No. 1234502-32-9): An Overview of a Versatile Compound in Modern Chemistry and Pharmaceutical Research

4-azido-2-fluoro-1-(trifluoromethyl)benzene (CAS No. 1234502-32-9) is a highly versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of functional groups, including an azido group, a fluoro substituent, and a trifluoromethyl group, which collectively contribute to its remarkable chemical and biological properties.

The azido group in 4-azido-2-fluoro-1-(trifluoromethyl)benzene is particularly noteworthy due to its reactivity and versatility in synthetic transformations. Azides are widely used in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, which allows for the formation of 1,2,3-triazoles with high efficiency and selectivity. This reaction has found extensive applications in the synthesis of bioconjugates, drug delivery systems, and functional materials.

The fluoro substituent in 4-azido-2-fluoro-1-(trifluoromethyl)benzene imparts unique electronic and steric properties to the molecule. Fluorine atoms are known for their strong electronegativity and small size, which can significantly influence the reactivity and stability of organic compounds. In medicinal chemistry, fluorine substitution is often used to enhance the metabolic stability and bioavailability of drug candidates. Recent studies have shown that fluorinated compounds can exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts.

The trifluoromethyl group in 4-azido-2-fluoro-1-(trifluoromethyl)benzene further enhances the compound's chemical robustness and biological activity. Trifluoromethyl groups are known for their strong electron-withdrawing effect, which can modulate the electronic properties of adjacent functional groups. This property makes 4-azido-2-fluoro-1-(trifluoromethyl)benzene an attractive building block for the synthesis of potent inhibitors and ligands in drug discovery programs.

In the context of pharmaceutical research, 4-azido-2-fluoro-1-(trifluoromethyl)benzene has been explored as a key intermediate in the synthesis of various bioactive molecules. For instance, recent studies have demonstrated its utility in the development of novel antiviral agents and anticancer drugs. The azido group can be readily converted into other functional groups through various chemical transformations, such as reduction to an amine or coupling with thiol-containing molecules to form disulfide bonds. These modifications can lead to compounds with enhanced biological activity and selectivity.

Beyond its applications in medicinal chemistry, 4-azido-2-fluoro-1-(trifluoromethyl)benzene has also found use in materials science. The presence of the trifluoromethyl group imparts hydrophobic properties to the molecule, making it suitable for the design of self-assembled monolayers (SAMs) and other surface coatings. Additionally, the azido group can be utilized in polymerization reactions to create functional polymers with tailored properties for applications in electronics and biotechnology.

The synthesis of 4-azido-2-fluoro-1-(trifluoromethyl)benzene typically involves a multi-step process that includes fluorination, trifluoromethylation, and azidation reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these transformations. For example, transition metal-catalyzed trifluoromethylation reactions have been developed to introduce trifluoromethyl groups with high regioselectivity. Similarly, mild conditions for azidation have been reported that minimize side reactions and improve overall yields.

In conclusion, 4-azido-2-fluoro-1-(trifluoromethyl)benzene (CAS No. 1234502-32-9) is a highly valuable compound with a wide range of applications in modern chemistry and pharmaceutical research. Its unique combination of functional groups makes it an excellent building block for synthetic transformations and a promising candidate for the development of novel bioactive molecules and functional materials. As research continues to advance in these fields, the importance of compounds like 4-azido-2-fluoro-1-(trifluoromethyl)benzene is likely to grow even further.

1234502-32-9 (4-azido-2-fluoro-1-(trifluoromethyl)benzene) 関連製品

- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)

- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 1261974-48-4(5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid)

- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)

- 1366434-78-7(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate)

- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)

- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)